cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester: is a chemical compound characterized by a piperidine ring substituted with a hydroxy group at the 5-position and a carbamic acid benzyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via selective hydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Carbamate Formation: The carbamic acid benzyl ester group is introduced by reacting the hydroxy-piperidine intermediate with benzyl chloroformate (Cbz-Cl) under basic conditions, typically using a base like triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction efficiency and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing therapeutic agents for various diseases.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
trans-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester: Differing in the stereochemistry at the piperidine ring.
cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid methyl ester: Differing in the ester group attached to the carbamic acid.
Uniqueness
Stereochemistry: The cis configuration may result in different biological activity compared to the trans isomer.
Functional Groups:
This detailed overview of cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester highlights its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
benzyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-6-11(7-14-8-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKLQZMVZMLIRA-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC[C@@H]1O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.